molecular formula C28H41NO8 B12425147 Thailanstatin D

Thailanstatin D

Cat. No.: B12425147
M. Wt: 519.6 g/mol
InChI Key: QPCQVHMOLDTVHX-LYSKETOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thailanstatin D is a natural product isolated from the bacterium Burkholderia thailandensis MSMB43These compounds inhibit pre-mRNA splicing by binding to a subunit of the human spliceosome, specifically splicing factor 3b .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thailanstatin D involves several steps, including the construction of key fragments such as the (2Z,4S)-4-acetoxy-2-butenamide fragment and the (all-cis)-2,3,5,6-tetrasubstituted tetrahydropyran fragment. These fragments are then joined by a dienyl chain to form the final compound . The synthetic routes often involve stereoselective methods for constructing tetrasubstituted dihydro- and tetrahydropyrans, utilizing reactions such as Heck/Saegusa-Ito cascade sequences and oxa-Michael cyclizations .

Industrial Production Methods: Industrial production of this compound has been improved through metabolic engineering of Burkholderia thailandensis MSMB43. By deleting specific genes involved in the biosynthetic pathway, researchers have significantly increased the yield of this compound in fermentation broths. For example, deletion of the tstR gene resulted in a more than seven-fold increase in this compound titer .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Thailanstatin D exerts its effects by inhibiting the assembly of the spliceosome, a complex responsible for pre-mRNA splicing. It binds to splicing factor 3b, a subunit of the human spliceosome, thereby preventing the proper processing of pre-mRNA into mature mRNA. This inhibition leads to the accumulation of unspliced pre-mRNA and subsequent cytotoxic effects in cells .

Properties

Molecular Formula

C28H41NO8

Molecular Weight

519.6 g/mol

IUPAC Name

2-[(3S,5S,7S)-5-[(1E,3E)-5-[(2S,3S,5R,6R)-5-[[(Z,4S)-4-acetyloxypent-2-enoyl]amino]-3,6-dimethyloxan-2-yl]-3-methylpenta-1,3-dienyl]-1,6-dioxaspiro[2.5]octan-7-yl]acetic acid

InChI

InChI=1S/C28H41NO8/c1-17(6-9-22-14-28(16-34-28)15-23(37-22)13-27(32)33)7-10-25-18(2)12-24(20(4)36-25)29-26(31)11-8-19(3)35-21(5)30/h6-9,11,18-20,22-25H,10,12-16H2,1-5H3,(H,29,31)(H,32,33)/b9-6+,11-8-,17-7+/t18-,19-,20+,22+,23+,24+,25-,28+/m0/s1

InChI Key

QPCQVHMOLDTVHX-LYSKETOYSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2C[C@@]3(C[C@H](O2)CC(=O)O)CO3)C)NC(=O)/C=C\[C@H](C)OC(=O)C

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2CC3(CC(O2)CC(=O)O)CO3)C)NC(=O)C=CC(C)OC(=O)C

Origin of Product

United States

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